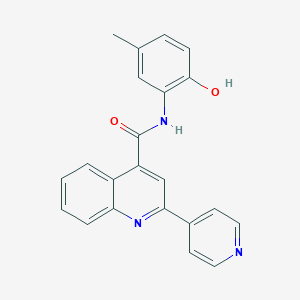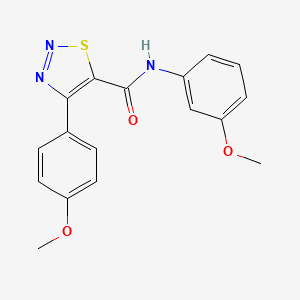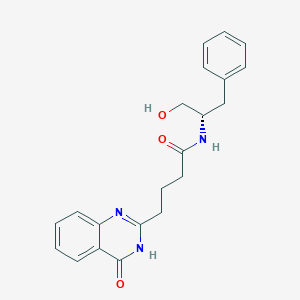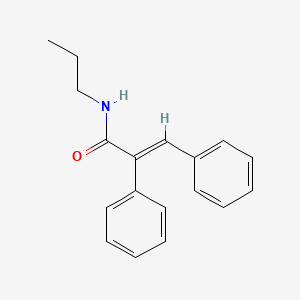![molecular formula C15H22N2O2 B14937674 (2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a propenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between 4-methoxybenzaldehyde and a suitable amine, such as 3-(dimethylamino)propylamine, under acidic or basic conditions.
E-Isomer Formation: The E-isomer is favored by controlling the reaction conditions, such as temperature and solvent, to promote the formation of the desired geometric isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propenamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amides or alkanes.
Substitution: Substituted amides or ethers.
科学研究应用
(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
(E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H22N2O2/c1-17(2)12-4-11-16-15(18)10-7-13-5-8-14(19-3)9-6-13/h5-10H,4,11-12H2,1-3H3,(H,16,18)/b10-7+ |
InChI 键 |
GDUVSJAJKODTDU-JXMROGBWSA-N |
手性 SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)OC |
规范 SMILES |
CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B14937593.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B14937604.png)

![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)

![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)

![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)
